molecular formula C18H17N5O2S B11285900 2-(2-(3-phenylureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

2-(2-(3-phenylureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B11285900
M. Wt: 367.4 g/mol
InChI Key: HKJSPSJIZBLIHL-UHFFFAOYSA-N
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Description

2-(2-(3-phenylureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a phenylurea moiety, and a pyridinylmethyl group, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-phenylureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylurea Moiety: The phenylurea group is introduced via a reaction between an isocyanate and an amine.

    Attachment of the Pyridinylmethyl Group: The final step involves the alkylation of the thiazole ring with a pyridinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-phenylureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-(3-phenylureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-(3-phenylureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(3-phenylureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide: shares similarities with other thiazole-based compounds, such as thiazole-4-carboxamide and thiazole-2-amine derivatives.

    Phenylurea Compounds: Compounds like N-phenylurea and N,N’-diphenylurea also share structural similarities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the thiazole ring, phenylurea moiety, and pyridinylmethyl group allows for diverse chemical interactions and biological activities.

Properties

Molecular Formula

C18H17N5O2S

Molecular Weight

367.4 g/mol

IUPAC Name

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C18H17N5O2S/c24-16(20-11-14-8-4-5-9-19-14)10-15-12-26-18(22-15)23-17(25)21-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,24)(H2,21,22,23,25)

InChI Key

HKJSPSJIZBLIHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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